CRBN Binding Affinity: Sultam-Glutarimide Hybrid vs. Classical Glutarimide CRBN Ligands
This compound incorporates a 1,4-thiazepane-1,1-dioxide (sultam) ring system as the solvent-exposed moiety, structurally distinct from the isoindolinone of lenalidomide/pomalidomide and the phthalimide of thalidomide. Prior head-to-head assessments of benzosultam-glutarimide CRBN ligands demonstrate CRBN binding IC₅₀ values in the sub-micromolar range (0.1–5 µM range reported for benzosultam-CRBN ligands in fluorescence polarization competition assays), comparable to lenalidomide (IC₅₀ ≈ 1–3 µM for CRBN-DDB1 complex) [1]. The thiazepane-1,1-dioxide scaffold introduces a 7-membered ring that expands the spatial reach of the 2-fluorophenyl substituent relative to the glutarimide core compared to 5- or 6-membered sultam analogs. Quantitative CRBN binding data for this specific compound have not been published in peer-reviewed literature to date; the values above represent class-level inference from structurally related sultam-CRBN ligands [1][2].
| Evidence Dimension | CRBN binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | Not yet independently published; anticipated sub-micromolar based on benzosultam-CRBN class data (0.1–5 µM range) |
| Comparator Or Baseline | Lenalidomide: IC₅₀ ≈ 1–3 µM (CRBN-DDB1); Thalidomide: IC₅₀ ≈ 10 µM (CRBN); Benzosultam-CRBN ligands: IC₅₀ 0.1–5 µM [1] |
| Quantified Difference | Cannot be quantified for this specific compound; benzosultam-glutarimide class achieves comparable to moderately improved CRBN engagement versus lenalidomide |
| Conditions | Fluorescence polarization competition assay using CRBN-DDB1 complex; in vitro biochemical assay conditions |
Why This Matters
CRBN binding affinity is the primary gatekeeper for E3 ligase recruitment efficiency in PROTAC and molecular glue applications; procurement of a sultam-glutarimide hybrid with the 2-fluorophenyl substituent enables exploration of a distinct CRBN surface interaction patch not accessible with classical IMiD ligands, potentially yielding unique neosubstrate degradation profiles.
- [1] Krasavin M, Zhukovsky D, Barkhatova D, et al. Synthesis of novel glutarimide derivatives via the Ugi multicomponent reaction: affinity towards the E3 ubiquitin ligase substrate receptor Cereblon. Mendeleev Commun. 2022;32(6):747-749. doi:10.1016/j.mencom.2022.11.019 View Source
- [2] Hughes SJ, Ciulli A. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders. Essays Biochem. 2017;61(5):505-516. doi:10.1042/EBC20170041 View Source
